Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES chemokines to CCR5. [] Sch-C also inhibits the calcium response resulting from CCR5 activation. []
Relevance: Sch-C's relevance to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine stems from their shared classification as CCR5 antagonists and their potential interaction with a common allosteric binding site on the receptor. [] Comparing their structural differences and their effects on chemokine binding and receptor activation could provide valuable information for understanding the structure-activity relationships within this class of compounds.
Compound Description: Sch-D is another noncompetitive allosteric antagonist of CCR5. [] Like Sch-C, it effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES chemokines. [] Sch-D also inhibits the calcium response associated with CCR5 activation. []
Relevance: Sch-D shares a similar relevance to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine as Sch-C, being a CCR5 antagonist potentially interacting with a common allosteric binding site. [] Analyzing the structural variations between these compounds and comparing their impact on chemokine binding and receptor activation could offer valuable insights into designing more selective and potent CCR5 antagonists.
Compound Description: UK-427,857 is another potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, along with inhibiting the calcium response triggered by CCR5 activation. []
Relevance: Similar to the previously mentioned compounds, UK-427,857 is relevant to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine due to their shared target: the CCR5 receptor. [] As with the other compounds, exploring the structural differences and their effects on receptor binding and activity could contribute to a deeper understanding of CCR5 antagonism and aid in developing novel therapeutic agents.
Compound Description: TAK779 is a noncompetitive allosteric antagonist of CCR5, effectively blocking the binding of both 125I-MIP-1α and 125I-RANTES chemokines. [] It also inhibits the calcium response associated with CCR5 activation. []
Relevance: Similar to other compounds listed, TAK779 is relevant to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine due to their shared target: the CCR5 receptor, and their potential interaction with a common allosteric binding site. [] Analyzing their structural differences and functional outcomes can offer insights for developing new CCR5-targeting drugs.
Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] It effectively prevents the irreversible failure of neurotransmission and delays anoxic depolarization in the CA1 region of rat hippocampal slices subjected to oxygen and glucose deprivation (OGD). [] This suggests a protective role against ischemic damage in this brain region. []
Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist. [] Like MRS 1523, it demonstrates neuroprotective effects against OGD-induced damage in the CA1 region of rat hippocampal slices. []
Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist that protects against OGD-induced synaptic failure in the rat CA1 hippocampus in vitro. []
Compound Description: This compound is a selective adenosine A3 receptor antagonist. [] It exhibits protective effects against OGD-induced neurotoxicity in the rat CA1 hippocampus in vitro. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.